2-Amino-5-methylpyridine-3-sulfonyl chloride
Overview
Description
2-Amino-5-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring an amino group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-Amino-5-methylpyridine. A common method includes the reaction of 2-Amino-5-methylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form 2-Amino-5-methylpyridine-3-sulfonamide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Amino-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting bacterial infections, due to its ability to form sulfonamide derivatives.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the structure of the derivative formed and its interaction with the biological system.
Comparison with Similar Compounds
2-Amino-5-methylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-Amino-5-methylpyridine-3-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
2-Amino-5-methylpyridine-3-sulfonothioate: Contains a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness: 2-Amino-5-methylpyridine-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through nucleophilic substitution reactions
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBHWHROWEFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162010-70-0 | |
Record name | 2-amino-5-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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